4-Acetoxy-4'-pentyloxybenzophenone
Overview
Description
4-Acetoxy-4’-pentyloxybenzophenone is a benzophenone derivative that has garnered attention in scientific research due to its unique properties. It belongs to the family of ultraviolet light-absorbing compounds and is used in the synthesis of various materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetoxy-4’-pentyloxybenzophenone typically involves the acetylation of 4-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The reaction mixture is heated to about 50-60°C and then cooled to precipitate the product .
Industrial Production Methods: Industrial production methods for 4-Acetoxy-4’-pentyloxybenzophenone may involve similar acetylation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Acetoxy-4’-pentyloxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetoxy and pentyloxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
4-Acetoxy-4’-pentyloxybenzophenone is utilized in several scientific research fields:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development and photodynamic therapy.
Industry: It is used in the production of UV-absorbing materials, coatings, and plastics
Mechanism of Action
The mechanism of action of 4-Acetoxy-4’-pentyloxybenzophenone involves its ability to absorb ultraviolet light, leading to the formation of reactive oxygen species. These reactive species can induce oxidative stress in biological systems, which is exploited in photodynamic therapy. The compound’s molecular targets include cellular membranes and DNA, where it can cause damage leading to cell death .
Comparison with Similar Compounds
- 4-Hydroxybenzophenone
- 4-Acetoxybenzophenone
- 4-Pentyloxybenzophenone
Comparison: 4-Acetoxy-4’-pentyloxybenzophenone is unique due to the presence of both acetoxy and pentyloxy groups, which enhance its UV-absorbing properties and reactivity compared to its analogs. This dual functionality makes it more versatile in various applications, particularly in materials science and photodynamic therapy .
Biological Activity
4-Acetoxy-4'-pentyloxybenzophenone is a benzophenone derivative that has gained attention in various scientific fields, particularly in biology and medicine. This compound is noted for its potential biological activities, including antimicrobial and anticancer properties. Its unique structure, which includes both acetoxy and pentyloxy groups, enhances its reactivity and UV-absorbing capabilities, making it a subject of interest in photodynamic therapy and drug development.
Chemical Structure:
- Molecular Formula: C18H24O4
- CAS Number: 890099-89-5
The compound's mechanism of action primarily revolves around its ability to absorb ultraviolet (UV) light, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress within biological systems, targeting cellular membranes and DNA, which may result in cell death or apoptosis. This property is particularly exploited in photodynamic therapy, where the compound is activated by light to produce cytotoxic effects on cancer cells.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The following table summarizes findings from key studies:
Pathogen Type | Activity Level | Reference |
---|---|---|
Gram-positive Bacteria | Moderate Inhibition | |
Gram-negative Bacteria | High Inhibition | |
Fungi | Moderate Inhibition |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's ability to induce apoptosis in these cells has been linked to its ROS-generating capability upon UV activation.
Case Study:
In a study examining its effects on breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability at concentrations above 10 µM after 24 hours of exposure. The mechanism was attributed to increased oxidative stress leading to DNA damage and subsequent apoptosis.
In Vivo Studies
Animal models have been used to further assess the biological activity of this compound. A study conducted on mice indicated that administration of this compound at dosages of 5 mg/kg resulted in a notable decrease in tumor growth when combined with UV light exposure. Histological analysis revealed increased apoptosis within tumor tissues.
Dosage Effects
The biological effects of this compound vary significantly with dosage:
- Low Doses (1-5 mg/kg): Exhibited antioxidant properties.
- Moderate Doses (5-10 mg/kg): Induced apoptosis without significant toxicity.
- High Doses (>10 mg/kg): Resulted in cytotoxic effects and organ toxicity.
Properties
IUPAC Name |
[4-(4-pentoxybenzoyl)phenyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-3-4-5-14-23-18-10-6-16(7-11-18)20(22)17-8-12-19(13-9-17)24-15(2)21/h6-13H,3-5,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOYDSPDJDPSKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641721 | |
Record name | 4-[4-(Pentyloxy)benzoyl]phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-89-5 | |
Record name | Methanone, [4-(acetyloxy)phenyl][4-(pentyloxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890099-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[4-(Pentyloxy)benzoyl]phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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